ethyl 2-[({[1-(propan-2-yl)-1H-indol-4-yl]oxy}acetyl)amino]-1,3-thiazole-4-carboxylate
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Overview
Description
ETHYL 2-({2-[(1-ISOPROPYL-1H-INDOL-4-YL)OXY]ACETYL}AMINO)-1,3-THIAZOLE-4-CARBOXYLATE is a complex organic compound that features an indole moiety, a thiazole ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-({2-[(1-ISOPROPYL-1H-INDOL-4-YL)OXY]ACETYL}AMINO)-1,3-THIAZOLE-4-CARBOXYLATE typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with a ketone in the presence of an acid catalyst.
Thiazole Ring Formation: The thiazole ring can be constructed through a cyclization reaction involving a thioamide and an α-haloketone.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated synthesis to ensure efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ester group, using nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted esters or amides.
Scientific Research Applications
ETHYL 2-({2-[(1-ISOPROPYL-1H-INDOL-4-YL)OXY]ACETYL}AMINO)-1,3-THIAZOLE-4-CARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Chemical Biology: It serves as a probe in chemical biology to study cellular processes and pathways.
Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of ETHYL 2-({2-[(1-ISOPROPYL-1H-INDOL-4-YL)OXY]ACETYL}AMINO)-1,3-THIAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
INDOLE-3-ACETIC ACID: A naturally occurring plant hormone with a similar indole structure.
THIAZOLE-4-CARBOXYLIC ACID: A compound with a similar thiazole ring but different functional groups.
ETHYL 2-AMINO-1,3-THIAZOLE-4-CARBOXYLATE: A structurally related compound with an amino group instead of the indole moiety.
Uniqueness
ETHYL 2-({2-[(1-ISOPROPYL-1H-INDOL-4-YL)OXY]ACETYL}AMINO)-1,3-THIAZOLE-4-CARBOXYLATE is unique due to its combination of an indole moiety, a thiazole ring, and an ester functional group, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C19H21N3O4S |
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Molecular Weight |
387.5 g/mol |
IUPAC Name |
ethyl 2-[[2-(1-propan-2-ylindol-4-yl)oxyacetyl]amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C19H21N3O4S/c1-4-25-18(24)14-11-27-19(20-14)21-17(23)10-26-16-7-5-6-15-13(16)8-9-22(15)12(2)3/h5-9,11-12H,4,10H2,1-3H3,(H,20,21,23) |
InChI Key |
CKIQQFWLWHANPP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)COC2=CC=CC3=C2C=CN3C(C)C |
Origin of Product |
United States |
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